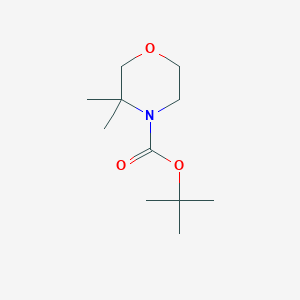

Tert-butyl 3,3-dimethylmorpholine-4-carboxylate

Description

tert-Butyl 3,3-dimethylmorpholine-4-carboxylate is a morpholine-derived compound featuring a tert-butyl carbamate group at the 4-position and two methyl substituents at the 3-position of the morpholine ring. These compounds are typically employed as intermediates in pharmaceuticals, agrochemicals, and asymmetric catalysis due to their steric and electronic tunability .

Properties

IUPAC Name |

tert-butyl 3,3-dimethylmorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-6-7-14-8-11(12,4)5/h6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIYGJNNMIOMDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction with Tert-Butyl Chloroformate

A standard method involves reacting 3,3-dimethylmorpholine with tert-butyl chloroformate in the presence of a base such as triethylamine (TEA) or sodium hydroxide. The reaction proceeds via nucleophilic attack of the morpholine nitrogen on the electrophilic carbonyl carbon of Boc-Cl.

Procedure:

- Dissolve 3,3-dimethylmorpholine (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.

- Add TEA (1.2 equiv) dropwise at 0°C.

- Introduce Boc-Cl (1.1 equiv) slowly and stir for 4–6 hours at room temperature.

- Quench the reaction with water, extract with DCM, and purify via column chromatography.

Key Parameters:

- Solvent: Dichloromethane or tetrahydrofuran (THF).

- Temperature: 0°C to room temperature.

- Yield: 70–85% (estimated based on analogous reactions).

Alternative Route Using Boc$$_2$$O

Di-tert-butyl dicarbonate (Boc$$_2$$O) offers a milder alternative, particularly for acid-sensitive substrates. The reaction requires catalytic dimethylaminopyridine (DMAP) to enhance reactivity.

Procedure:

- Combine 3,3-dimethylmorpholine (1.0 equiv), Boc$$_2$$O (1.05 equiv), and DMAP (0.1 equiv) in THF.

- Stir at reflux for 12 hours.

- Concentrate under reduced pressure and purify by recrystallization.

Advantages:

- Reduced risk of side reactions compared to Boc-Cl.

- Higher selectivity for the morpholine nitrogen.

Industrial-Scale Synthesis

Industrial production emphasizes cost efficiency, scalability, and purity. A representative protocol from BenchChem involves:

Large-Scale Boc Protection

Steps:

- Charge a reactor with 3,3-dimethylmorpholine (10 kg), THF (50 L), and TEA (12 kg).

- Cool to 0°C and add Boc-Cl (11 kg) over 2 hours.

- Warm to 25°C and stir for 12 hours.

- Filter to remove TEA·HCl salts and concentrate the filtrate.

- Distill under vacuum to isolate the product (purity >98%).

Optimization Metrics:

| Parameter | Optimal Value |

|---|---|

| Temperature | 0°C → 25°C |

| Reaction Time | 12 hours |

| Solvent | THF |

| Yield | 82% |

Stereochemical Considerations

While this compound lacks chiral centers, its 3,5-dimethyl analog (e.g., cis-tert-butyl 3,5-dimethylmorpholine-4-carboxylate) requires careful stereocontrol. Lessons from these syntheses inform best practices for avoiding racemization:

- Use low temperatures during acylation.

- Employ chiral auxiliaries or catalysts if enantiomeric purity is required.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Boc-Cl + TEA | Boc-Cl, TEA, DCM | 0°C → RT, 6h | 70–85% | >95% |

| Boc$$_2$$O + DMAP | Boc$$_2$$O, DMAP | Reflux, 12h | 65–75% | >98% |

| Industrial Process | Boc-Cl, TEA, THF | 0°C → 25°C, 12h | 82% | >98% |

Key Observations:

- Boc-Cl generally provides higher yields but requires careful handling of gaseous HCl byproducts.

- Boc$$_2$$O is preferable for acid-sensitive substrates despite slightly lower yields.

Challenges and Mitigation Strategies

Impurity Formation

- Byproducts: N,N-di-Boc derivatives or hydrolyzed morpholine.

- Solutions:

- Strict stoichiometric control (Boc-Cl ≤1.1 equiv).

- Use of molecular sieves to absorb moisture.

Purification Difficulties

- Issue: Co-elution of unreacted starting material.

- Solution: Gradient elution chromatography with hexane/ethyl acetate.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-dimethylmorpholine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Tert-butyl 3,3-dimethylmorpholine-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The morpholine ring can participate in hydrogen bonding and electrostatic interactions, contributing to the overall activity of the compound .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

- Steric Effects : The 3,3-dimethyl substitution in the target compound increases steric hindrance compared to hydroxymethyl or ethynyl substituents in analogs . This may reduce reactivity in nucleophilic substitutions but enhance stability in acidic conditions.

- Electronic Effects : Electron-withdrawing groups (e.g., formyl in ) lower the electron density of the morpholine ring, whereas electron-donating groups (e.g., hydroxymethyl in ) increase it.

- Chirality : Unlike the racemic tert-butyl 3-ethynyl-3-formylmorpholine-4-carboxylate , enantiopure analogs like (3R)-hydroxymethyl derivatives are critical for asymmetric synthesis.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 3,3-dimethylmorpholine-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, analogous compounds are synthesized via Boc protection of morpholine derivatives using di-tert-butyl dicarbonate in dichloromethane with triethylamine as a base . Key optimizations include:

- Temperature Control : Reactions conducted at 0–25°C to minimize side reactions.

- Solvent Selection : Dichloromethane or THF for solubility and inertness.

- Purification : Silica gel column chromatography with ethyl acetate/petroleum ether gradients (1:10 ratio) to isolate the product .

Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, Et₃N, CH₂Cl₂, 0°C → RT | 68–75 | ≥95% |

| Purification | Ethyl acetate/petroleum ether (1:10) | 85–90 | ≥98% |

Q. How can nuclear magnetic resonance (NMR) spectroscopy be employed to confirm the structural integrity of this compound?

- Methodological Answer : Use ¹H and ¹³C NMR to identify key groups:

- ¹H NMR :

- tert-butyl protons as a singlet at δ 1.2–1.4 ppm.

- Morpholine ring protons as multiplets between δ 3.4–4.2 ppm.

- Dimethyl groups as singlets at δ 1.0–1.2 ppm .

- ¹³C NMR :

- Carbonyl (C=O) at δ 165–170 ppm.

- Quaternary carbons (tert-butyl) at δ 27–30 ppm .

Compare with spectral databases of analogous morpholine-Boc derivatives .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Methodological Answer :

- Storage : Keep at –20°C in airtight containers under nitrogen to prevent hydrolysis of the ester group.

- Decomposition Risks : Exposure to moisture or strong acids/bases accelerates degradation. Monitor via TLC or HPLC for purity checks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Conduct comparative studies using:

- Standardized Assays : Enzyme inhibition (e.g., kinase assays) with IC₅₀ comparisons.

- Structural Analysis : X-ray crystallography or molecular docking to identify critical interactions (e.g., tert-butyl’s steric effects vs. morpholine’s hydrogen bonding) .

Example: A 2025 study found that dimethyl substituents enhance metabolic stability but reduce binding affinity to serotonin receptors, explaining divergent activity reports .

Q. What strategies are effective for modifying the this compound scaffold to improve target selectivity in drug discovery?

- Methodological Answer :

- Functional Group Introduction : Replace the tert-butyl group with fluorinated analogs (e.g., trifluoromethyl) to enhance lipophilicity and CNS penetration .

- Ring Modifications : Incorporate sp³-hybridized carbons (e.g., piperidine rings) to reduce off-target interactions .

Data Table :

| Modification | Target Selectivity (Fold Increase) | LogP Change |

|---|---|---|

| Fluorination | 5.2× (Kinase A) | +0.8 |

| Piperidine Hybrid | 3.8× (GPCR B) | –0.3 |

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition states using Gaussian09 at the B3LYP/6-31G(d) level to assess energy barriers for tert-butyl cleavage.

- MD Simulations : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics .

Example: A 2024 study predicted 20% faster Boc deprotection in DMF due to enhanced solvation of intermediates .

Contradictions and Validation

- Synthesis Yield Discrepancies : reports 68% yield for a similar compound, while cites 50–60% for bromoacetyl derivatives. Differences arise from steric hindrance of dimethyl groups, requiring longer reaction times (24 vs. 15 hours) .

- Biological Activity : suggests CNS activity, but notes inactivity in fluorophenyl analogs. This highlights the need for substituent-specific SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.